6-Amino-5-(1,3-benzodioxol-5-ylmethylideneamino)-1-(4-chlorophenyl)-2-oxopyrimidine-4-carbonitrile
Description
The compound 6-Amino-5-(1,3-benzodioxol-5-ylmethylideneamino)-1-(4-chlorophenyl)-2-oxopyrimidine-4-carbonitrile features a pyrimidine core substituted with:
- A 6-amino group (electron-donating, enhancing hydrogen bonding).
- A 1-(4-chlorophenyl) group (halogenated aryl, contributing to steric bulk and hydrophobic interactions).
- A 2-oxo group (polar, enabling hydrogen bonding).
- A 4-carbonitrile group (electron-withdrawing, influencing electronic distribution).
This structural complexity suggests applications in medicinal chemistry or materials science, though direct biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
6-amino-5-(1,3-benzodioxol-5-ylmethylideneamino)-1-(4-chlorophenyl)-2-oxopyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O3/c20-12-2-4-13(5-3-12)25-18(22)17(14(8-21)24-19(25)26)23-9-11-1-6-15-16(7-11)28-10-27-15/h1-7,9H,10,22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVWYLBXHYLYBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=C(N(C(=O)N=C3C#N)C4=CC=C(C=C4)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Amino-5-(1,3-benzodioxol-5-ylmethylideneamino)-1-(4-chlorophenyl)-2-oxopyrimidine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: 358.77 g/mol
- Solubility: Soluble in DMSO and other organic solvents.
- Stability: Stable under normal laboratory conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. It has been shown to exhibit:
- Inhibition of Protein Kinases: The compound selectively inhibits specific protein kinases, particularly those involved in cancer progression, such as Src family kinases (SFKs) and Abl kinases .
- Antioxidant Activity: It exhibits antioxidant properties that may protect cells from oxidative stress, a contributing factor in numerous diseases, including cancer .
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. It has shown efficacy in inhibiting tumor growth in various cancer cell lines through the following mechanisms:
- Cell Cycle Arrest: Induces G1 phase arrest in cancer cells, preventing proliferation.
- Apoptosis Induction: Triggers programmed cell death pathways via caspase activation .
Case Study:
A study involving human pancreatic cancer cells treated with this compound showed a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
Antimicrobial Activity
The compound also displays antimicrobial properties. In vitro tests have revealed moderate to strong activity against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
This antimicrobial action is linked to its ability to disrupt bacterial cell wall synthesis and function .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activity, particularly against:
- Acetylcholinesterase (AChE): Demonstrated strong inhibitory effects which could be beneficial for treating neurodegenerative diseases.
- Urease: Exhibited significant inhibition, suggesting potential applications in treating urease-related infections .
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics. Its half-life allows for effective dosing regimens in preclinical models. The compound demonstrates good bioavailability when administered orally, making it a promising candidate for further development .
Comparison with Similar Compounds
Key Observations :
- Halogenated Aryl Groups : The 4-chlorophenyl group is common across analogs (e.g., 5c in ), enhancing hydrophobic interactions.
- Benzodioxol vs. Fluorophenyl : The benzodioxol group in the target compound may improve π-π stacking compared to 4-fluorophenyl in 5c .
- Oxo vs.
2.3. Physicochemical Properties
2.4. Crystallographic and Computational Analysis
- Software: Structural determination of analogs (e.g., pyrano-pyrazoles in ) relies on SHELX for refinement and ORTEP-3 for visualization, tools also applicable to the target compound .
- Hydrogen Bonding: The target compound’s amino and oxo groups may form R$_2$$^2$(8) motifs (as per Etter’s rules), similar to patterns in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
